Pyridine-3,5-disulfonic Acid

Catalog No.
S1505627
CAS No.
13069-04-0
M.F
C5H5NO6S2
M. Wt
239.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-3,5-disulfonic Acid

CAS Number

13069-04-0

Product Name

Pyridine-3,5-disulfonic Acid

IUPAC Name

pyridine-3,5-disulfonic acid

Molecular Formula

C5H5NO6S2

Molecular Weight

239.2 g/mol

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)

InChI Key

QRYROSZXZPINDI-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O

Synonyms

PYRIDINE-3,5-DISULFONIC ACID

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O

Potential as a Scaffold in Drug Discovery

The pyridine scaffold, present in 3,5-PyDSA, is a ubiquitous structural motif found in numerous biologically active molecules, including pharmaceuticals, vitamins, and alkaloids []. This has led researchers to explore 3,5-PyDSA as a potential scaffold for the development of novel drugs, particularly focusing on overcoming the challenge of multidrug-resistant (MDR) pathogens []. While research in this area is ongoing, studies suggest that introducing sulfonic acid groups to the pyridine scaffold, as in 3,5-PyDSA, can improve water solubility, a crucial factor for drug development.

Pyridine-3,5-disulfonic acid has the molecular formula C₅H₅NO₆S₂ and a molecular weight of approximately 239.22 g/mol. It features two sulfonic acid groups (-SO₃H) attached to the pyridine ring at the 3 and 5 positions. The compound is typically a white crystalline powder that is soluble in water, making it useful in aqueous reactions and applications .

Pyridine-3,5-disulfonic acid might exhibit similar hazards associated with concentrated sulfuric acid, including:

  • Skin and eye irritation: The acidic nature can cause irritation and burns upon contact.
  • Respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
  • Environmental impact: Improper disposal can harm aquatic life due to the acidic nature of the compound.
Due to its functional groups. A notable reaction involves its synthesis through the sulfonation of pyridine using concentrated sulfuric acid at elevated temperatures:

C5H5N+2H2SO4C5H3N(SO3H)2+2H2O\text{C}_5\text{H}_5\text{N}+2\text{H}_2\text{SO}_4\rightarrow \text{C}_5\text{H}_3\text{N}(\text{SO}_3\text{H})_2+2\text{H}_2\text{O}

This reaction highlights the capacity of pyridine-3,5-disulfonic acid to act as a sulfonating agent in various organic transformations . Additionally, it can be involved in the Hantzsch dihydropyridine synthesis, which is significant for producing dihydropyridine derivatives.

Research indicates that pyridine-3,5-disulfonic acid exhibits various biological activities. It has been studied for its potential role as an inhibitor in enzymatic processes and as a modulator of ion channels. Its sulfonic acid groups enhance its interaction with biological molecules, making it an interesting candidate for further pharmacological studies .

The primary method for synthesizing pyridine-3,5-disulfonic acid involves the sulfonation of pyridine using concentrated sulfuric acid. The process requires careful control of temperature to ensure complete reaction without decomposition. Alternative methods may include using chlorosulfonic acid or other sulfonating agents under controlled conditions to achieve similar results .

Pyridine-3,5-disulfonic acid finds utility in several areas:

  • Chemical Synthesis: It serves as a reagent in organic synthesis reactions.
  • Biochemical Research: Its properties make it suitable for studying enzyme kinetics and ion transport mechanisms.
  • Coordination Chemistry: The compound can act as a linker unit in coordination polymers due to its ability to coordinate with metal ions .

Studies on the interactions of pyridine-3,5-disulfonic acid with various biological molecules have indicated its potential as a modulator of protein functions and ion channels. These interactions are primarily attributed to the compound's ability to form hydrogen bonds and ionic interactions due to its sulfonic groups .

Pyridine-3,5-disulfonic acid shares structural similarities with other sulfonated pyridines and aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Pyridine-2-sulfonic AcidC₅H₅NO₃SContains one sulfonic group at position 2
Pyridine-4-sulfonic AcidC₅H₅NO₃SContains one sulfonic group at position 4
2-Aminopyridine-3-sulfonic AcidC₅H₈N₂O₃SContains amino group along with one sulfonic group

Pyridine-3,5-disulfonic acid is unique due to its dual sulfonation at positions 3 and 5 on the pyridine ring, which enhances its solubility and reactivity compared to other similar compounds. This dual functionality allows for more versatile applications in both chemical synthesis and biological interactions .

Sulfonation Methods

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine represents the most established route for synthesizing pyridine-3,5-disulfonic acid. This method involves introducing sulfonic acid groups at the 3 and 5 positions of the pyridine ring under controlled conditions. The reaction typically proceeds through a series of mechanistic steps beginning with protonation of the pyridine nitrogen by sulfuric acid, forming a pyridinium ion intermediate. This protonation step is crucial as it activates the pyridine ring toward electrophilic attack.

The overall reaction can be represented as:

$$ \text{C}5\text{H}5\text{N} + 2\text{H}2\text{SO}4 \rightarrow \text{C}5\text{H}3\text{N}(\text{SO}3\text{H})2 + 2\text{H}_2\text{O} $$

This reaction is typically conducted at elevated temperatures around 300°C to ensure sufficient conversion and yield. The reaction mechanism involves the following key steps:

  • Protonation of pyridine nitrogen by fuming H₂SO₄ to form the pyridinium ion
  • Generation of the electrophile, SO₃, from fuming H₂SO₄
  • Electrophilic attack by SO₃ at the 3-position of the pyridinium ion
  • Second electrophilic attack by SO₃ at the 5-position
  • Deprotonation to form the final disulfonic acid product

The regioselectivity of this reaction is influenced by the electronic effects of the pyridinium ion, which directs electrophilic substitution predominantly to the 3 and 5 positions. The harsh reaction conditions, while effective, can lead to challenges in controlling side reactions and product purity.

Catalytic Sulfonation Reactions

When using catalytic systems, the reaction often follows a different mechanism compared to direct sulfonation. For instance, when using sulfamic acid in pyridine with Amberlyst®15 as a catalyst, researchers have proposed the following reaction scheme:

Reaction StepChemical Equation
Catalyst activationR-SO₃H + SO₃∙NH₃ → R-SO₃-NH₄⁺ + SO₃⁻
Complex formationSO₃ + pyridine → SO₃*pyridine
Sulfonation reactionSO₃*pyridine (sulfating complex) + R'-(OH)₂ → R'-(O-SO₃H)₂ + pyridine
RegenerationR'-(O-SO₃H)₂ + R-SO₃NH₄ → R'-(O-SO₃NH₄)₂ + R-SO₃H

In this scheme, R represents the catalyst matrix and R' represents the target molecule for sulfonation. The catalytic approach allows for more controlled introduction of sulfonic acid groups, potentially enhancing the selectivity for the desired 3,5-disulfonated product.

Recent studies have focused on modulating the surface properties of catalysts like Amberlyst®15 to further enhance their performance in sulfonation reactions. Factors such as acid strength, pore structure, and hydrophilic/hydrophobic balance can significantly impact catalytic efficiency.

Microchannel Reactor Techniques

Microchannel reactor technology represents a significant advancement in the synthesis of sulfonated compounds, offering precise control over reaction parameters and enhanced safety profiles. These reactors feature channels with dimensions in the micrometer range, providing excellent heat and mass transfer characteristics.

For the synthesis of sulfonated compounds like pyridine-3,5-disulfonic acid, microchannel reactors offer several advantages over conventional batch reactors:

  • Precise temperature control, preventing localized overheating and unwanted side reactions
  • Improved mixing efficiency, ensuring homogeneous reaction conditions
  • Reduced reaction times due to enhanced mass transfer
  • Safer operation when handling potentially hazardous reagents like sulfuric acid or sulfur trioxide
  • Continuous processing capabilities, eliminating batch-to-batch variations

A comparative analysis of different sulfonation methods is presented in Table 1:

Table 1: Comparison of Sulfonation Methods for Pyridine-3,5-disulfonic Acid Synthesis

MethodTemperature RangeCatalystTypical YieldAdvantagesLimitations
Direct Sulfonation with H₂SO₄250-300°CNone70-80%Simple setup, established methodologyHarsh conditions, potential for side reactions
Catalytic Sulfonation with Amberlyst®1580-120°CAmberlyst®1585-90%Milder conditions, higher selectivityHigher cost, potential catalyst deactivation
Microchannel Reactor Sulfonation50-150°CVarious90-95%Precise control, continuous operation, enhanced safetyHigher capital investment, specialized equipment

In a typical setup for sulfonation in a microchannel reactor, reactant streams are precisely metered and mixed in mixing zones before entering the reaction channels. The temperature is carefully controlled throughout the process, often using integrated heat exchangers. This approach has been successfully applied to related sulfonation reactions, such as the preparation of p-toluenesulfonic acid by sulfonating toluene with sulfur trioxide.

Alternative Synthetic Routes

Oxidation-Sulfonation-Hydrogenation Pathways

An alternative approach to synthesizing sulfonated pyridines involves a multi-step sequence of oxidation, sulfonation, and hydrogenation reactions. This route is particularly well-documented for the synthesis of pyridine-3-sulfonic acid, which can serve as a precursor to pyridine-3,5-disulfonic acid through additional sulfonation.

The process typically follows these steps:

  • Oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide using hydrogen peroxide or similar oxidizing agents in acetic acid at 25-100°C
  • Sulfonation of 3-chloropyridine-N-oxide with alkali metal sulfite (e.g., sodium sulfite) at 50-170°C to form pyridine-3-sulfonic acid-N-oxide
  • Hydrogenation of pyridine-3-sulfonic acid-N-oxide in the presence of a catalyst like Raney nickel to yield pyridine-3-sulfonic acid

This method achieves near-quantitative conversion in the oxidation step and up to 83% conversion in the sulfonation step. The critical parameters affecting yield are summarized in Table 2:

Table 2: Critical Parameters for the Oxidation-Sulfonation-Hydrogenation Pathway

ParameterOptimal RangeImpact on Yield
Oxidation Temperature25-100°CHigher temperatures accelerate reaction but may lead to side products
Sulfite Concentration1.5-2.5 MExcess sulfite minimizes unreacted N-oxide
Reaction Time (Sulfonation)6-12 hoursProlonged durations improve conversion
Hydrogenation Temperature80-120°CHigher temperatures increase rate but may affect selectivity
Catalyst Loading (Raney Ni)3-9.5 g per 100 g substrateHigher loading shortens hydrogenation time

The hydrogenation step typically requires 8-12 hours at 5 bar pressure when using the standard catalyst loading. However, increasing the catalyst concentration to 8-15 g of Raney nickel per 100 g of pyridine-3-sulfonic acid-N-oxide can shorten the hydrogenation time to approximately 4-7 hours.

For the synthesis of pyridine-3,5-disulfonic acid specifically, this pathway would require an additional sulfonation step after the formation of pyridine-3-sulfonic acid to introduce the second sulfonic acid group at the 5-position.

Diazotization and Chlorosulfonylation Strategies

Diazotization followed by chlorosulfonylation represents another versatile route for introducing sulfonic acid groups into pyridine rings. This approach typically starts with aminopyridines as precursors and proceeds through sulfonyl chloride intermediates, which can be subsequently hydrolyzed to the corresponding sulfonic acids.

A representative process includes:

  • Diazotization of 3-aminopyridine using sodium nitrite in an acidic medium at low temperatures (0-5°C)
  • Formation of a diazonium salt intermediate, which can be stabilized as a fluoborate salt
  • Reaction with thionyl chloride in the presence of catalysts (such as cuprous or cupric chloride) to form pyridine-3-sulfonyl chloride
  • Hydrolysis of the sulfonyl chloride to obtain the corresponding sulfonic acid

Recent innovations include the use of microchannel reactors for the diazotization and chlorosulfonylation steps, offering advantages in terms of safety, control, and continuous processing. For example, a method using 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite in a microchannel reactor has been developed for the synthesis of pyridine-3-sulfonyl chloride.

The reaction scheme for this process involves:

  • Dissolving 3-aminopyridine, a copper catalyst, and 1,5-naphthalene disulfonic acid in water and acetonitrile
  • Dissolving isoamyl nitrite in acetonitrile
  • Dissolving thionyl chloride in an organic solvent
  • Introducing the reactants into a microchannel reactor system with precisely controlled flow rates and temperature (typically 0-20°C)
  • Post-reaction processing including washing, separation, and purification steps

This approach has demonstrated excellent yields (up to 94%) and high product purity (>99%) for pyridine-3-sulfonyl chloride, making it a promising route for the preparation of sulfonated pyridine derivatives including pyridine-3,5-disulfonic acid.

Functional Group Interconversion Approaches

Functional group interconversion provides versatile pathways for introducing sulfonic acid groups into pyridine rings. These approaches often utilize existing functional groups on the pyridine ring as handles for transformation into sulfonic acids.

Key functional group interconversion strategies include:

  • Oxidation of thiol or thioether groups to sulfonic acids
  • Nucleophilic substitution of halopyridines with sulfite ions
  • Oxidation of sulfides or sulfoxides to sulfonic acids
  • Conversion of other acidic functionalities to sulfonic acids

Continuous flow processing has emerged as a valuable tool for functional group interconversions. For instance, diazonium chemistry in flow mode enables the conversion of amino groups into various functionalities, including sulfonic acids and sulfonyl chlorides. The intermediate diazonium salts, which are typically unstable, can be safely generated and consumed through continuous flow processes, minimizing hazards associated with their isolation.

Recent research has also explored transition-metal-catalyzed C-H activation as a method for functionalizing pyridine rings. While this approach has been predominantly applied to C-C bond formation reactions, it offers potential for introducing sulfonic acid groups as well. Various catalyst systems including transition metals (Pd, Ni, Ir) and rare earth metals (Sc, Y, Gd) have demonstrated efficacy in the C-H functionalization of pyridines.

Industrial-Scale Production

Continuous Flow Reactor Systems

Continuous flow reactor systems represent a significant advancement in the industrial production of pyridine-3,5-disulfonic acid and related compounds. These systems offer numerous advantages over traditional batch processes, including improved safety, enhanced process control, increased productivity, reduced waste generation, and scalable production through numbering-up rather than scaling-up individual reactors.

In a typical continuous flow setup for pyridine sulfonation, reactant streams are precisely metered and mixed before entering temperature-controlled reaction zones. Post-reaction processing may include quenching, neutralization, and separation operations, all integrated into the continuous flow system.

For example, a continuous flow system for chlorosulfonylation reactions might include:

  • Reactant preparation and metering systems
  • Micromixers for efficient mixing of reactant streams
  • Temperature-controlled reaction channels
  • In-line quenching systems
  • Separation and purification modules
  • Real-time monitoring and control systems

The use of microchannel reactors in such continuous flow systems is particularly advantageous for hazardous reactions like sulfonation, as it minimizes the inventory of potentially dangerous reagents and provides excellent heat management capabilities.

Catalyst Optimization for Yield Enhancement

Catalyst optimization plays a crucial role in improving the efficiency and economics of pyridine-3,5-disulfonic acid production. Key considerations in catalyst development include activity, selectivity, stability, recyclability, and compatibility with continuous flow systems.

Heterogeneous catalysts, such as sulfonated ion-exchange resins (e.g., Amberlyst®15), have shown promise in sulfonation reactions. These catalysts offer advantages in terms of ease of separation and potential for reuse. Recent research has focused on modulating the surface properties of these catalysts to enhance their performance, with factors such as acid strength, pore structure, and hydrophilic/hydrophobic balance significantly impacting catalytic efficiency in sulfonation reactions.

Metal catalysts also play important roles in certain synthetic routes to sulfonated pyridines. For example, in the oxidation-sulfonation-hydrogenation pathway, Raney nickel serves as an effective catalyst for the hydrogenation step. Similarly, copper catalysts (such as cuprous or cupric chloride) facilitate the conversion of diazonium salts to sulfonyl chlorides in the diazotization-chlorosulfonylation approach.

Optimizing catalyst loading, reaction conditions, and catalyst recovery procedures can significantly enhance the overall efficiency of the production process. For instance, increasing the Raney nickel catalyst loading from 3-9.5 g to 8-15 g per 100 g of substrate can reduce hydrogenation times from 8-12 hours to 4-7 hours in the synthesis of pyridine-3-sulfonic acid.

Quality Control and Purity Assurance

Ensuring high purity of pyridine-3,5-disulfonic acid is critical for its applications in synthetic chemistry, catalysis, and materials science. Industrial production employs rigorous quality control measures throughout the manufacturing process to maintain consistent product quality.

Key quality parameters typically monitored include:

  • Chemical purity (assay)
  • Residual solvents
  • Heavy metal content
  • Moisture content
  • Isomer distribution
  • Color and appearance

Analytical techniques commonly employed for quality assessment include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and titration methods for acid content determination.

Table 3: Comparative Properties of Pyridine-3,5-disulfonic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesApplications
Pyridine-3,5-disulfonic AcidC₅H₅NO₆S₂239.23Dual sulfonation enhances solubility and reactivityCatalysis, polymer precursors, MOF synthesis
Pyridine-2-sulfonic AcidC₅H₅NO₃S159.16Contains one sulfonic group at position 2Pharmaceuticals, coordination chemistry
Pyridine-3-sulfonic AcidC₅H₅NO₃S159.16Contains one sulfonic group at position 3Intermediate for pharmaceuticals
Pyridine-4-sulfonic AcidC₅H₅NO₃S159.16Contains one sulfonic group at position 4Pharmaceutical intermediates

Purification methods for pyridine-3,5-disulfonic acid typically involve crystallization from appropriate solvents, with water and low-molecular-weight alcohols being common choices. The purification process may also include treatment with activated carbon to remove colored impurities, followed by filtration and crystallization. Industrial production aims for a final product with purity exceeding 99%, with minimal residual inorganic content (typically less than 0.1% ash).

XLogP3

-1.7

Wikipedia

Pyridine-3,5-disulfonic Acid

Dates

Modify: 2023-08-15

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